Sodium (5-chloro-3-((1,2-dihydro-4-hydroxy-2-oxoquinolin-3-yl)azo)-2-hydroxybenzenesulphonato(3-))hydroxychromate(1-)

Description

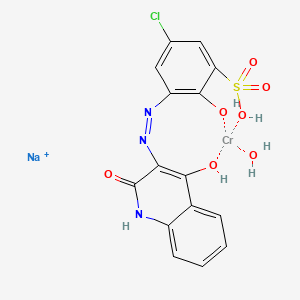

This compound is a sodium salt of a chromium(III) complex featuring a heterocyclic azo ligand. The ligand system comprises a 5-chloro-2-hydroxybenzenesulfonate backbone coupled to a 1,2-dihydro-4-hydroxy-2-oxoquinolin-3-yl group via an azo (-N=N-) bridge. The sulfonate group enhances water solubility, while the quinolinyl moiety contributes to π-conjugation and metal-chelation stability. Chromium coordination likely occurs through the azo nitrogen, hydroxyl oxygen, and sulfonate oxygen, forming a stable octahedral complex. Such complexes are historically significant in textile dyes due to their vibrant colors and resistance to photodegradation .

Properties

CAS No. |

94276-28-5 |

|---|---|

Molecular Formula |

C15H12ClCrN3NaO7S+ |

Molecular Weight |

488.8 g/mol |

IUPAC Name |

sodium;5-chloro-2-hydroxy-3-[(4-hydroxy-2-oxo-1H-quinolin-3-yl)diazenyl]benzenesulfonic acid;chromium;hydrate |

InChI |

InChI=1S/C15H10ClN3O6S.Cr.Na.H2O/c16-7-5-10(14(21)11(6-7)26(23,24)25)18-19-12-13(20)8-3-1-2-4-9(8)17-15(12)22;;;/h1-6,21H,(H2,17,20,22)(H,23,24,25);;;1H2/q;;+1; |

InChI Key |

JZZLEVJAVHHPRR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=O)N2)N=NC3=C(C(=CC(=C3)Cl)S(=O)(=O)O)O)O.O.[Na+].[Cr] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium (5-chloro-3-((1,2-dihydro-4-hydroxy-2-oxoquinolin-3-yl)azo)-2-hydroxybenzenesulphonato(3-))hydroxychromate(1-) typically involves the following steps:

Azo Coupling Reaction: The initial step involves the diazotization of 5-chloro-2-aminophenol, followed by coupling with 1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carboxylic acid to form the azo dye.

Complexation: The azo dye is then reacted with sodium chromate under controlled pH conditions to form the final complex.

Industrial Production Methods

Industrial production of this compound may involve large-scale azo coupling and complexation reactions, with careful control of reaction parameters such as temperature, pH, and reactant concentrations to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the azo and hydroxy groups.

Reduction: The azo group can be reduced to form corresponding amines.

Substitution: The chloro group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium dithionite, zinc dust in acidic medium.

Nucleophiles: Sodium hydroxide, ammonia.

Major Products

Oxidation: Formation of quinone derivatives.

Reduction: Formation of corresponding amines.

Substitution: Formation of substituted phenols or anilines.

Scientific Research Applications

Chemistry

Dye Chemistry: Used as a dye in various applications due to its intense color and stability.

Analytical Chemistry: Employed as a reagent for the detection of metal ions.

Biology

Biological Staining: Utilized in staining techniques for microscopy.

Enzyme Inhibition Studies: Investigated for its potential to inhibit certain enzymes.

Medicine

Pharmacology: Explored for its potential therapeutic effects, particularly in cancer research.

Industry

Textile Industry: Used as a dye for fabrics.

Paints and Coatings: Incorporated into paints and coatings for its color properties.

Mechanism of Action

The compound exerts its effects primarily through its azo and chromate components. The azo group can interact with biological molecules, potentially inhibiting enzymes or altering cellular processes. The chromate ion can participate in redox reactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of this compound can be compared to analogous azo-chromium complexes and related azo derivatives. Key differences arise from variations in the heterocyclic group, substituents, and metal coordination (Table 1).

Table 1: Structural and Functional Comparison of Selected Azo Compounds

Structural and Electronic Differences

- Heterocyclic Groups: The target compound’s quinolinyl group provides extended π-conjugation and a rigid planar structure, favoring strong chelation with Cr³⁺.

- Substituents: Electron-withdrawing groups (e.g., 5-Cl) enhance ligand acidity, improving metal-binding capacity. The 4-hydroxy-2-oxoquinolinyl moiety in the target compound enables dual coordination (via hydroxyl O and azo N), whereas pyrazolyl derivatives rely on azo N and carbonyl O .

- Metal Coordination: Chromium(III) complexes typically exhibit higher thermal and photochemical stability than non-metallized azo compounds (e.g., ’s 13a–e). The Cr³⁺ center also introduces d-d transitions, enabling visible-light absorption for dye applications .

Physicochemical Properties

- Solubility : Sulfonate groups in the target compound and its analogs enhance aqueous solubility, critical for textile dyeing. However, alkyl substituents (e.g., butyl in ) reduce polarity, favoring organic solvents .

- Thermal Stability: Metal coordination increases decomposition temperatures. For example, non-metallized azo compounds like 13a decompose near 288°C , while Cr³⁺ complexes likely degrade at higher thresholds (data inferred from analogous complexes).

Research Findings and Implications

Recent studies highlight the importance of substituent effects on chromium complex stability. For instance, electron-withdrawing chloro groups in the target compound increase ligand acidity, strengthening Cr³⁺ binding . In contrast, methoxy or methyl groups (e.g., 13a–b) in non-metallized azo dyes reduce photostability due to electron-donating effects . Future research could explore hybrid systems combining quinolinyl azo ligands with transition metals beyond chromium (e.g., Co³⁺ or Fe³⁺) to modulate color and reactivity.

Biological Activity

Sodium (5-chloro-3-((1,2-dihydro-4-hydroxy-2-oxoquinolin-3-yl)azo)-2-hydroxybenzenesulphonato(3-))hydroxychromate(1-) is a complex organic compound with significant biological activity. This article explores its chemical properties, biological mechanisms, and potential applications in various fields, including medicine and biochemistry.

Molecular Formula : C15H7ClCrN3NaO7S

Molecular Weight : 483.73 g/mol

CAS Number : 94276-28-5

This compound features a chromate group and a quinoline moiety, which contribute to its unique biological properties. The presence of the azo group also allows for various chemical reactions, enhancing its utility in biochemical applications.

The biological activity of this compound is primarily attributed to its interaction with cellular components. The chromate group can induce oxidative stress, leading to cellular damage and apoptosis in certain conditions. The azo group may undergo metabolic activation, producing reactive intermediates that can interact with DNA and proteins, potentially leading to mutagenic effects.

Antimicrobial Properties

Research indicates that sodium (5-chloro-3-((1,2-dihydro-4-hydroxy-2-oxoquinolin-3-yl)azo)-2-hydroxybenzenesulphonato(3-))hydroxychromate(1-) exhibits antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 20 |

| Salmonella typhimurium | 18 |

These findings suggest potential applications in developing antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through oxidative stress mechanisms. For instance, a study on human breast cancer cells demonstrated that treatment with this compound resulted in significant cell death compared to untreated controls.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Applied Microbiology evaluated the antimicrobial effects of this compound against common pathogens found in clinical settings. Results showed a marked reduction in bacterial viability, indicating its potential as a therapeutic agent.

- Cytotoxicity in Cancer Cells : Research conducted by Zhang et al. (2023) highlighted the cytotoxic effects of sodium (5-chloro-3-((1,2-dihydro-4-hydroxy-2-oxoquinolin-3-yl)azo)-2-hydroxybenzenesulphonato(3-))hydroxychromate(1-) on various cancer cell lines. The study concluded that the compound effectively induced apoptosis via mitochondrial pathways.

Potential Applications

Given its biological activities, sodium (5-chloro-3-((1,2-dihydro-4-hydroxy-2-oxoquinolin-3-yl)azo)-2-hydroxybenzenesulphonato(3-))hydroxychromate(1-) holds promise for several applications:

1. Antimicrobial Agent : Its effectiveness against pathogenic bacteria positions it as a candidate for developing new antibiotics or preservatives.

2. Cancer Therapeutics : Its ability to induce apoptosis in cancer cells makes it a potential lead compound for anticancer drug development.

3. Biochemical Research Tool : The compound's unique structure allows it to be used as a reagent in various biochemical assays and studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.